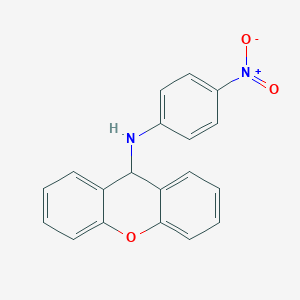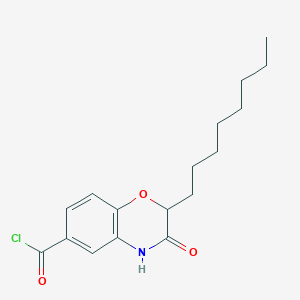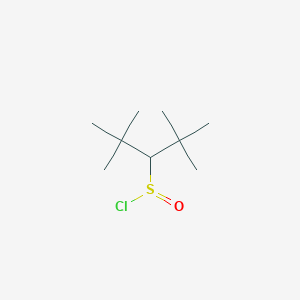
2,2,4,4-Tetramethylpentane-3-sulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethylpentane-3-sulfinyl chloride is an organic compound with the molecular formula C9H19ClOS It is a sulfinyl chloride derivative of 2,2,4,4-tetramethylpentane, characterized by the presence of a sulfinyl chloride functional group attached to the third carbon of the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylpentane-3-sulfinyl chloride typically involves the chlorination of 2,2,4,4-tetramethylpentane-3-sulfinic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfinyl chloride group. Common reagents used in this synthesis include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3), which act as chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethylpentane-3-sulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfinyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfinamides, sulfinates, or sulfinothioates, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reduction of the sulfinyl chloride group can yield sulfoxides or sulfides, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or sodium thiolate (NaSR) are commonly used under mild to moderate conditions.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Sulfinamides: Formed from the reaction with amines.
Sulfinates: Formed from the reaction with alcohols.
Sulfinothioates: Formed from the reaction with thiols.
Sulfonyl Chlorides: Formed from oxidation reactions.
Sulfoxides and Sulfides: Formed from reduction reactions.
Scientific Research Applications
2,2,4,4-Tetramethylpentane-3-sulfinyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfinyl and sulfonyl compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfinylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfinyl-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethylpentane-3-sulfinyl chloride involves the reactivity of the sulfinyl chloride group. This functional group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions. For example, in substitution reactions, the nucleophile attacks the sulfur atom, displacing the chloride ion and forming a new sulfinyl derivative.
Comparison with Similar Compounds
2,2,4,4-Tetramethylpentane-3-sulfinyl chloride can be compared with other similar compounds, such as:
2,2,4,4-Tetramethylpentane-3-sulfonyl chloride: Differing by the oxidation state of the sulfur atom, this compound has a sulfonyl chloride group instead of a sulfinyl chloride group.
2,2,4,4-Tetramethylpentane-3-sulfinic acid: The precursor to the sulfinyl chloride, containing a sulfinic acid group.
2,2,4,4-Tetramethylpentane-3-sulfonic acid: The fully oxidized form, containing a sulfonic acid group.
The uniqueness of this compound lies in its intermediate oxidation state and reactivity, making it a versatile reagent for various chemical transformations.
Properties
CAS No. |
61258-97-7 |
|---|---|
Molecular Formula |
C9H19ClOS |
Molecular Weight |
210.77 g/mol |
IUPAC Name |
2,2,4,4-tetramethylpentane-3-sulfinyl chloride |
InChI |
InChI=1S/C9H19ClOS/c1-8(2,3)7(12(10)11)9(4,5)6/h7H,1-6H3 |
InChI Key |
GZGUUUKGBCCEAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C)(C)C)S(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-yl 4-(aminomethyl)cyclohexane-1-carboxylate](/img/structure/B14581667.png)
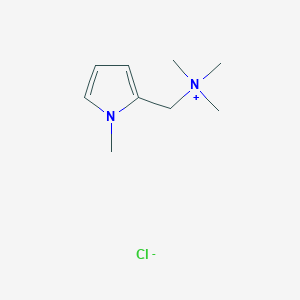
![1-[(4-Chlorophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14581687.png)
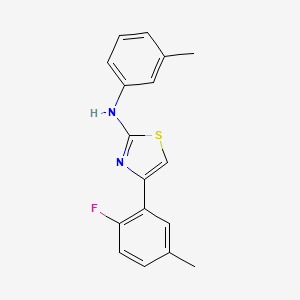
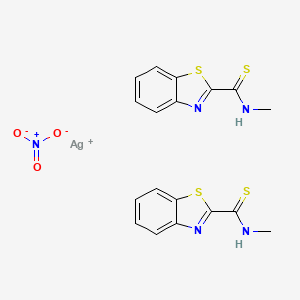
![1-[2-(2-Chloroethoxy)ethyl]-2-phenyl-1H-indole](/img/structure/B14581716.png)
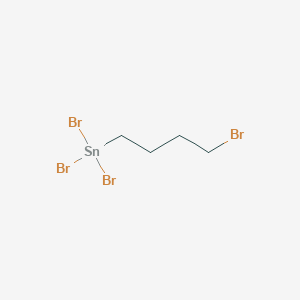
![5-Methyl-2-phenylbicyclo[3.2.1]oct-2-en-6-one](/img/structure/B14581730.png)
![2-[(E)-(Benzylimino)methyl]benzaldehyde](/img/structure/B14581733.png)
![1-(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)ethan-1-one](/img/structure/B14581743.png)
![[3-(Dibutylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14581744.png)
![Methyl [(dichlorophosphoryl)methoxy]acetate](/img/structure/B14581757.png)
